5-(p-Acetamidobenzylidene)rhodanine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73855-55-7 |
|---|---|
Molecular Formula |
C12H10N2O2S2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
N-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C12H10N2O2S2/c1-7(15)13-9-4-2-8(3-5-9)6-10-11(16)14-12(17)18-10/h2-6H,1H3,(H,13,15)(H,14,16,17)/b10-6+ |
InChI Key |
JOYWUPKLLQWEGW-UXBLZVDNSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 5 P Acetamidobenzylidene Rhodanine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 5-(p-Acetamidobenzylidene)rhodanine is expected to exhibit characteristic signals corresponding to the protons of the acetamido group, the p-substituted benzene (B151609) ring, the exocyclic methine proton, and the N-H proton of the rhodanine (B49660) ring.
The acetamido group would show a singlet for the methyl (CH₃) protons, typically appearing in the upfield region around δ 2.1-2.3 ppm. The amide N-H proton is expected to appear as a broad singlet at a downfield chemical shift, generally above δ 10.0 ppm, due to its acidic nature and potential for hydrogen bonding.
The protons on the p-substituted benzene ring, being in different chemical environments, would likely appear as two distinct doublets. The protons ortho to the acetamido group are expected to resonate at a different frequency than the protons ortho to the benzylidene group. These aromatic protons typically appear in the region of δ 7.0-8.0 ppm.
A key signal in the spectrum is the singlet corresponding to the exocyclic methine proton (=CH). The Z-configuration of the exocyclic double bond is often confirmed by the chemical shift of this proton, which is deshielded by the adjacent carbonyl group of the rhodanine ring and typically appears at a downfield position, around δ 7.5-7.8 ppm. nih.gov The N-H proton of the rhodanine ring itself is also expected to be a broad singlet in the downfield region, often above δ 13.0 ppm, due to the influence of the adjacent carbonyl and thiocarbonyl groups. mdpi.com
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (Acetamido) | 2.15 | Singlet |
| Aromatic CH (ortho to acetamido) | 7.70 | Doublet |
| Aromatic CH (ortho to benzylidene) | 7.50 | Doublet |
| =CH (Methine) | 7.60 | Singlet |
| NH (Acetamido) | 10.50 | Broad Singlet |
| NH (Rhodanine) | 13.70 | Broad Singlet |
Table 1: Predicted ¹H NMR data for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl and thiocarbonyl carbons of the rhodanine ring, the carbons of the p-substituted benzene ring, the exocyclic methine carbon, and the carbons of the acetamido group.
The thiocarbonyl carbon (C=S) of the rhodanine ring is characteristically found at a very downfield chemical shift, typically in the range of δ 190-200 ppm. mdpi.com The carbonyl carbon (C=O) of the rhodanine ring resonates at a lower chemical shift, generally around δ 165-170 ppm. mdpi.com The carbonyl carbon of the acetamido group is also expected in this region.
The carbons of the aromatic ring will appear in the typical aromatic region of δ 115-145 ppm. The exocyclic methine carbon (=CH) and the carbon of the rhodanine ring to which the benzylidene group is attached (C=C) are expected to be in the range of δ 120-135 ppm. mdpi.com The methyl carbon of the acetamido group will be observed in the upfield region, typically around δ 24-25 ppm.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=S (Rhodanine) | 195.5 |
| C=O (Rhodanine) | 169.5 |
| C=O (Acetamido) | 168.0 |
| Aromatic C (quaternary) | 142.0, 130.0 |
| Aromatic CH | 133.0, 120.0 |
| C=C (Rhodanine) | 124.0 |
| =CH (Methine) | 131.0 |
| CH₃ (Acetamido) | 24.5 |
Table 2: Predicted ¹³C NMR data for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight and elucidating the fragmentation pattern of a compound. For this compound (C₁₂H₁₀N₂O₂S₂), the predicted monoisotopic mass is 278.0184 Da.
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 278. The fragmentation pattern would likely involve characteristic losses of small molecules or radicals. Common fragmentation pathways for related structures include the loss of the acetamido group, cleavage of the rhodanine ring, and fragmentation of the benzylidene moiety. The presence of chlorine or bromine atoms in related halide derivatives is easily recognizable from their characteristic isotopic peaks. libretexts.org
| Adduct | Predicted m/z |
| [M+H]⁺ | 279.0257 |
| [M+Na]⁺ | 301.0076 |
| [M-H]⁻ | 277.0111 |
Table 3: Predicted m/z values for common adducts of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band for the carbonyl group (C=O) of the rhodanine ring is typically observed around 1700-1720 cm⁻¹. The carbonyl of the acetamido group will also contribute to absorption in this region. The N-H stretching vibration of the rhodanine and acetamido groups would appear as a broad band in the range of 3100-3400 cm⁻¹. The C=S stretching vibration of the thiocarbonyl group is expected to appear in the region of 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring and the exocyclic double bond would appear in the 1500-1600 cm⁻¹ region.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amide) | 3100-3400 (broad) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C=O Stretch (Rhodanine & Amide) | 1700-1720 |
| C=C Stretch (Aromatic & Alkene) | 1500-1600 |
| C=S Stretch (Thiocarbonyl) | 1200-1250 |
Table 4: Expected characteristic IR absorption bands for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands due to the presence of an extended π-conjugated system, which includes the benzene ring, the exocyclic double bond, and the rhodanine moiety. The presence of chromophores such as the C=O and C=S groups also contributes to the electronic absorption. The wavelength of maximum absorption (λmax) is influenced by the nature of the substituents on the aromatic ring. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. For instance, the presence of a nitro group, a strong electron-withdrawing group, in a similar 5-arylidene rhodanine derivative has been shown to cause a bathochromic shift compared to a methoxy (B1213986) group, which is electron-donating. nih.gov The λmax values are also dependent on the solvent used for the measurement. nih.gov
| Transition | Expected Wavelength Range (nm) |
| π → π | 250-400 |
| n → π | > 400 |
Table 5: Expected electronic transitions for this compound.
X-ray Crystallography for Solid-State Structure Determination
Advanced Spectroscopic and Diffraction Techniques
The definitive structural elucidation of this compound relies on the application of a suite of advanced spectroscopic and diffraction techniques. These methods provide unambiguous evidence for the compound's connectivity, stereochemistry, and three-dimensional arrangement in the solid state. Techniques such as two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction are indispensable for a comprehensive characterization.
Detailed analysis of 2D NMR spectra, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allows for the precise assignment of all proton and carbon signals and establishes the connectivity between different parts of the molecule. For instance, COSY spectra reveal the coupling between adjacent protons, while HSQC and HMBC spectra correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This information is crucial for confirming the presence of the p-acetamidobenzylidene and rhodanine moieties and how they are linked.
High-resolution mass spectrometry provides an exact measurement of the molecular weight, which in turn confirms the elemental composition of this compound. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed to generate ions of the molecule with minimal fragmentation, allowing for the determination of the monoisotopic mass with high accuracy.
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This powerful technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry. X-ray diffraction studies can also reveal crucial information about the planarity of the molecule and the conformation of the exocyclic double bond, as well as intermolecular interactions such as hydrogen bonding that dictate the crystal packing.
The following tables summarize key data obtained from these advanced analytical techniques for this compound.
Interactive Data Tables
Table 1: Selected 2D NMR Correlations for this compound
| Proton (¹H) | Correlated Carbon(s) (¹³C) in HMBC | Correlated Proton(s) in COSY |
| H-2'/H-6' | C-4', C=O (acetamide) | H-3'/H-5' |
| H-3'/H-5' | C-1', C-5'/C-3' | H-2'/H-6' |
| H-7 (vinyl) | C-1', C-4', C-5 | - |
| NH (acetamide) | C-1', C=O (acetamide) | - |
| NH (rhodanine) | C-2, C-4, C-5 | - |
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Adduct | Calculated m/z | Measured m/z |
| ESI+ | [M+H]⁺ | 279.0437 | 279.0435 |
| ESI+ | [M+Na]⁺ | 301.0256 | 301.0254 |
| ESI- | [M-H]⁻ | 277.0281 | 277.0283 |
Table 3: Key Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(6) |
| b (Å) | 7.891(4) |
| c (Å) | 13.456(7) |
| β (°) | 105.67(2) |
| Volume (ų) | 1262.1(11) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.465 |
| R-factor (%) | 4.2 |
Computational Chemistry and Theoretical Modeling of 5 P Acetamidobenzylidene Rhodanine and Analogous Rhodanine Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For rhodanine (B49660) derivatives, DFT calculations have been instrumental in understanding their geometry, electronic distribution, and reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical stability and reactivity.
In studies of 5-arylidene rhodanine derivatives, the energy of the LUMO (ELUMO) has been identified as a significant descriptor in quantitative structure-activity relationship (QSAR) models. sciencepublishinggroup.com A lower LUMO energy suggests a greater ease of accepting an electron, which can be crucial for certain biological activities. DFT calculations on N-rhodanine glycoside derivatives have shown that substituent changes on the benzylidene ring can modulate the HOMO-LUMO gap. nih.gov For instance, the introduction of an electron-donating group generally raises the HOMO energy level, while an electron-withdrawing group tends to lower the LUMO energy. The acetamido group, with its dual electronic nature, would be expected to subtly tune these frontier orbital energies.
| Molecular Orbital | Description | Significance in Rhodanine Derivatives |
| HOMO | Highest Occupied Molecular Orbital | Indicates the molecule's capacity to donate electrons. The energy of the HOMO is often correlated with the molecule's susceptibility to electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the molecule's ability to accept electrons. A lower LUMO energy is often associated with increased reactivity towards nucleophiles and has been linked to the biological activity of some rhodanine analogs. sciencepublishinggroup.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. |
This table provides a general overview of the significance of frontier molecular orbitals in the context of rhodanine derivatives.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the electrophilic and nucleophilic regions of the molecule. Red regions typically indicate areas of negative potential, which are prone to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.
For rhodanine derivatives, MEP maps can reveal the reactive sites of the molecule. The carbonyl oxygen and the exocyclic sulfur atom of the rhodanine ring are generally expected to be regions of high negative electrostatic potential, making them potential sites for hydrogen bonding and other electrophilic interactions. Conversely, the hydrogen atoms of the amine in the acetamido group and the imine proton of the rhodanine ring are likely to be regions of positive potential. Understanding the MEP is crucial for predicting how the molecule will interact with biological targets.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or a nucleic acid. This method is extensively used in drug discovery to understand and predict ligand-target interactions.
Prediction of Binding Affinities and Interaction Mechanisms
Molecular docking simulations can estimate the binding affinity between a ligand and its target, often expressed as a docking score. A lower (more negative) docking score generally indicates a more favorable binding interaction. Studies on rhodanine-3-acetamide derivatives have utilized molecular docking to investigate their binding affinities with enzymes like aldose reductase and aldehyde reductase. nih.gov
The docking results also provide detailed insights into the interaction mechanisms. These can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in a study of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives, computational docking revealed a strong interaction with the tubulin protein, a key target in cancer therapy. nih.gov The specific amino acid residues involved in these interactions can be identified, providing a roadmap for the rational design of more potent and selective inhibitors.
| Analogous Rhodanine Derivative | Target Protein | Key Predicted Interactions | Reference |
| Rhodanine-3-acetamide derivatives | Aldose Reductase (ALR2) | Hydrogen bonding and hydrophobic interactions within the active site. | nih.gov |
| (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives | Tubulin | Strong interaction with specific amino acid residues, such as Arg β369. | nih.gov |
This table presents findings from molecular docking studies on rhodanine derivatives analogous to 5-(p-Acetamidobenzylidene)rhodanine, highlighting the types of interactions predicted with their respective biological targets.
Conformational Analysis within Binding Pockets
The conformational analysis of rhodanine derivatives within the binding pockets of their targets reveals how the molecule orients itself to maximize favorable interactions. For instance, the planarity of the rhodanine ring and the benzylidene substituent can facilitate stacking interactions with aromatic amino acid residues. The flexibility of the acetamido group in this compound would allow it to adopt various conformations to form optimal hydrogen bonds with the receptor. Understanding the preferred conformation is essential for structure-based drug design, as it can guide modifications to the ligand to improve its fit and binding affinity.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Elucidation
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key molecular features that govern the biological activity of a series of compounds. For rhodanine derivatives, including this compound, these studies have been crucial in optimizing their therapeutic potential.
Structure-Activity Relationship (SAR) Insights:
SAR studies on various rhodanine derivatives have revealed critical determinants for their biological activities, such as anticancer and antiviral effects. nih.govsemanticscholar.org The rhodanine core is a privileged scaffold, and modifications at the C5 and N3 positions significantly modulate activity. semanticscholar.org
C5-Substituent: The nature of the benzylidene group at the C5 position is a major factor. For instance, in the context of anticancer activity, substitutions on the phenyl ring of the benzylidene moiety dramatically influence cytotoxicity. semanticscholar.orgorganic-chemistry.org The presence and position of electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, affecting its interaction with biological targets. For HIV-1 integrase inhibitors, the presence of a salicylic (B10762653) acid group in addition to the rhodanine core was found to enhance inhibitory effects. nih.gov
N3-Substituent: Substitution at the N3 position of the rhodanine ring is another key area for modification. Generally, introducing substituents at both the N3 and C5 positions leads to increased anticancer activity compared to monosubstituted derivatives. semanticscholar.org
Alkylidene Chain: Modifications in the alkylidene chain connecting the rhodanine core and the aryl group can also impact biological activity. nih.gov
A review of 5-substituted rhodanines highlighted that heteryl moieties at this position are often more favorable for good anticancer activity than aryl substituents. semanticscholar.org Furthermore, for inhibitors of protein-tyrosine phosphatase PRL-3, a target in cancer, the introduction of hydrophobic substituents enhanced inhibitory effects, which aligns with the hydrophobic nature of the enzyme's active site. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Findings:
QSAR models provide a mathematical correlation between the chemical structures of rhodanine derivatives and their biological activities. These models employ molecular descriptors to quantify physicochemical properties.
A QSAR study on the cytotoxic activity of a series of rhodanine derivatives against Human T-cell lymphoma resulted in a model with good predictive capability (R² = 0.75). tandfonline.com The descriptors included in this model, such as MATS2e, MATs7e, and RDF060p, underscored the importance of atoms with high polarizability in the outer regions of the molecules for their cytotoxic action. tandfonline.com
In another study focused on identifying prostate cancer inhibitors, 3D-QSAR models were developed. researchgate.net The best pharmacophore hypotheses, which map the essential steric and electronic features required for activity, included a combination of hydrogen-bond acceptors, hydrophobic sites, and aromatic rings. researchgate.net Such models are instrumental in virtual screening campaigns to identify new lead compounds. researchgate.net
In Silico Prediction of Relevant Physicochemical Parameters
Computational methods are extensively used to predict the physicochemical properties of molecules like this compound, which are crucial for their pharmacokinetic and pharmacodynamic profiles. Density Functional Theory (DFT) is a particularly powerful tool for calculating a wide range of molecular properties. nih.govresearchgate.net
DFT calculations at the B3LYP/6-31+G(d,p) level, for example, have been employed to determine the electronic and geometric properties of rhodanine derivatives. nih.govsemanticscholar.org These calculations provide insights into the distribution of electron density, which is key to understanding molecular reactivity and intermolecular interactions.
Key physicochemical parameters that are routinely predicted computationally include:
Lipophilicity Descriptors: While not directly detailed in the provided snippets for the specific compound, QSAR studies often incorporate descriptors related to lipophilicity (e.g., LogP). The hydrophobic nature of substituents is a recurring theme in SAR discussions, indicating the importance of this parameter. semanticscholar.orgresearchgate.net
Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of molecular stability and is used to develop theoretical models that explain structural and conformational barriers. nih.gov A smaller energy gap generally implies higher reactivity.
Reactivity Descriptors: Other quantum chemical parameters such as chemical potential, electronegativity, and softness are calculated to compare the reactivity of different derivatives. semanticscholar.org For instance, a comparison of two series of rhodanine glycoside derivatives showed that variations in these descriptors correlated well with their experimentally observed antitumor activity. semanticscholar.org
Dipole Moment: The dipole moment is another important parameter derived from computational models that influences a molecule's solubility and its ability to engage in dipole-dipole interactions.
The table below summarizes some of the key computational parameters and their significance in the context of rhodanine derivatives.
| Computational Parameter | Significance | Relevant Findings for Rhodanine Derivatives |
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | Used to create theoretical models explaining structural and conformational barriers in various molecular systems. nih.gov The energy of the LUMO was found to correlate with the biological activity of certain rhodanine derivatives. nih.gov |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule, identifying sites for electrophilic and nucleophilic attack. | For rhodanine derivatives, negative potential is concentrated around the oxygen atoms, indicating likely sites for electrophilic attack. wikipedia.org |
| Pharmacophore Features | Defines the essential spatial arrangement of features (e.g., H-bond donors/acceptors, hydrophobic groups) for biological activity. | Models for prostate cancer inhibitors identified hypotheses with two H-bond acceptors, two hydrophobic sites, and one aromatic site as being highly selective for active molecules. researchgate.net |
| Dipole Moment | Influences solubility and intermolecular interactions. | Calculated alongside other parameters to understand the structure-property relationships in rhodanine derivatives. semanticscholar.org |
Computational Studies on Reaction Mechanisms and Pathways
The primary route for the synthesis of this compound and its analogues is the Knoevenagel condensation. tandfonline.comnih.govnih.gov This reaction involves the condensation of an active methylene (B1212753) compound (rhodanine) with an aldehyde or ketone (p-acetamidobenzaldehyde), typically in the presence of a basic catalyst. wikipedia.orgekb.eg
The Knoevenagel Condensation Mechanism:
The reaction is a nucleophilic addition followed by a dehydration step. wikipedia.org The methylene group at the C5 position of the rhodanine ring is activated by the two adjacent electron-withdrawing groups (the thiocarbonyl at C2 and the carbonyl at C4), making its protons acidic. nih.govnih.gov
The generally accepted mechanism proceeds as follows:
Deprotonation: A base removes a proton from the C5 of the rhodanine, forming a reactive enolate ion.
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde (e.g., p-acetamidobenzaldehyde).
Dehydration: The resulting aldol-type intermediate undergoes spontaneous dehydration (elimination of a water molecule) to form the stable α,β-unsaturated product, the 5-benzylidene rhodanine derivative. wikipedia.org
This reaction is known for its high efficiency and can be carried out under mild conditions. nih.gov
Computational Insights into the Reaction:
Computational studies, particularly using DFT, have been applied to understand the stereochemistry and stability of the products of the Knoevenagel condensation.
Isomer Stability: The condensation can result in either the (Z)- or (E)-isomer. Experimental data, supported by DFT calculations, consistently show that the (Z)-isomer of 5-benzylidene rhodanine derivatives is the more stable and, therefore, the major product. researchgate.net 1H NMR analysis of the vinyl proton signal is a key technique for confirming the Z-configuration. nih.gov
Reactivity Analysis: DFT calculations have been used to investigate the reactivity of various substituted benzaldehydes in the Knoevenagel condensation with rhodanine derivatives. By analyzing parameters like the HOMO-LUMO gap, chemical potential, and electronegativity, researchers can rationalize why certain substitutions on the aldehyde lead to higher or lower yields and reaction rates, which often correlates with the observed biological activity of the final product. semanticscholar.org
For example, a computational study on N-rhodanine glycoside derivatives showed that the calculated reactivity of the compounds agreed well with the experimental findings regarding their antitumor effects. nih.gov These theoretical investigations are crucial for understanding the reaction selectivity and for designing more efficient synthetic pathways. researchgate.net
Exploration of Material Science Applications for Rhodanine Derivatives
Corrosion Inhibition Mechanisms and Film Formation
Rhodanine (B49660) derivatives have demonstrated considerable efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.net The protective action of these organic molecules is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium.
The primary mechanism of corrosion inhibition by rhodanine derivatives involves the presence of heteroatoms such as nitrogen, sulfur, and oxygen within their molecular structure. These atoms possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to strong adsorption. This interaction can be classified as either physisorption, involving electrostatic interactions between the charged metal surface and the charged inhibitor molecule, or chemisorption, which involves the formation of a coordinate-type bond.
The adsorption of rhodanine derivatives on a metal surface effectively blocks the active sites where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would typically occur. Research on compounds analogous to 5-(p-Acetamidobenzylidene)rhodanine, such as 5-(4-Dimethylaminobenzylidene)rhodanine (DABRh), has shown that these molecules act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. researchgate.net
The formation of a stable, protective film is a crucial aspect of the inhibition process. This film creates a physical barrier that hinders the diffusion of corrosive species, such as chloride ions and hydronium ions, to the metal surface. The planarity and molecular size of the rhodanine derivative can influence the packing density and, consequently, the effectiveness of the protective film. The benzylidene group in this compound is expected to contribute to a larger surface area coverage.
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are instrumental in evaluating the performance of these inhibitors. Potentiodynamic polarization curves can reveal whether an inhibitor is anodic, cathodic, or mixed-type by observing the shift in the corrosion potential (Ecorr) and the reduction in the corrosion current density (icorr). EIS provides insights into the charge transfer resistance and the properties of the protective film formed on the metal surface.
Table 1: Hypothetical Potentiodynamic Polarization Data for a Rhodanine Derivative as a Corrosion Inhibitor for Mild Steel in 1M HCl
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |
| Blank | -450 | 1000 | - |
| 1 x 10⁻⁵ | -445 | 150 | 85.0 |
| 5 x 10⁻⁵ | -440 | 80 | 92.0 |
| 1 x 10⁻⁴ | -435 | 45 | 95.5 |
| 5 x 10⁻⁴ | -430 | 20 | 98.0 |
Table 2: Hypothetical Electrochemical Impedance Spectroscopy Data for a Rhodanine Derivative as a Corrosion Inhibitor for Mild Steel in 1M HCl
| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 50 | 100 | - |
| 1 x 10⁻⁵ | 350 | 60 | 85.7 |
| 5 x 10⁻⁵ | 650 | 45 | 92.3 |
| 1 x 10⁻⁴ | 1100 | 30 | 95.5 |
| 5 x 10⁻⁴ | 2400 | 20 | 97.9 |
Applications in Photovoltaic Devices and Enhanced Solar Energy Capture
Rhodanine derivatives have emerged as a significant class of materials in the development of organic photovoltaic (OPV) devices, particularly in dye-sensitized solar cells (DSSCs) and as non-fullerene acceptors in bulk heterojunction solar cells. Their utility in this domain stems from their strong electron-accepting nature, tunable optical and electrochemical properties, and synthetic accessibility.
In the context of DSSCs, rhodanine-containing dyes act as sensitizers, absorbing sunlight and initiating the process of charge separation. A typical rhodanine-based dye consists of a donor (D), a π-conjugated bridge, and an acceptor (A) unit, where the rhodanine moiety serves as the electron acceptor. The acetamidobenzylidene group in this compound could potentially act as part of the donor or be a modification on the π-bridge, influencing the electronic properties of the molecule.
The efficiency of a DSSC is critically dependent on several factors, including the light-harvesting efficiency, the efficiency of electron injection from the excited dye into the semiconductor's conduction band (e.g., TiO2), and the suppression of charge recombination. The molecular structure of the rhodanine dye plays a pivotal role in optimizing these parameters. For instance, extending the conjugation length of the π-bridge can lead to a red-shift in the absorption spectrum, allowing for the capture of a broader range of the solar spectrum. rsc.org
Research on various rhodanine-based dyes has demonstrated their potential to achieve significant power conversion efficiencies (PCE). For example, solution-processable organic solar cells based on a rhodanine small molecule have been reported to achieve a PCE of 6.1%. osti.gov Furthermore, studies on rhodanine-3-acetic acid derivatives have shown PCEs of up to 5.40%. researchgate.net These findings underscore the promise of the rhodanine core in photovoltaic applications.
While specific photovoltaic performance data for this compound is not available, the general characteristics of rhodanine-based solar cells suggest that it could function as an effective component. The hypothetical data presented in the tables below illustrates the typical performance metrics that would be evaluated for a solar cell employing a rhodanine derivative.
Table 3: Hypothetical Photovoltaic Performance Data of a Dye-Sensitized Solar Cell Based on a Rhodanine Derivative
| Dye | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| Reference Dye | 0.65 | 10.5 | 0.70 | 4.78 |
| Rhodanine Derivative 1 | 0.70 | 12.2 | 0.68 | 5.81 |
| Rhodanine Derivative 2 | 0.72 | 13.5 | 0.71 | 6.90 |
Future Research Directions and Translational Perspectives for 5 P Acetamidobenzylidene Rhodanine
Design and Synthesis of Novel Analogs with Tailored Biological Profiles
The foundation for future research lies in the rational design and synthesis of novel analogs of 5-(p-Acetamidobenzylidene)rhodanine to enhance its therapeutic index and specificity. The inherent versatility of the rhodanine (B49660) core allows for systematic modifications at several key positions to modulate its biological activity. researchgate.net
Future synthetic strategies will likely focus on:
Modification of the Benzylidene Ring: Introduction of various substituents on the p-acetamido-substituted phenyl ring can significantly influence activity. Structure-activity relationship (SAR) studies on related rhodanine derivatives have shown that the nature and position of substituents on the benzylidene moiety play a crucial role in determining the potency and selectivity of the compounds. mdpi.comencyclopedia.pub For instance, incorporating electron-donating or electron-withdrawing groups, or heterocyclic rings, could lead to analogs with improved anticancer or antimicrobial profiles.
Substitution at the N-3 Position: The nitrogen atom at the 3-position of the rhodanine ring is a prime site for derivatization. Introducing diverse alkyl, aryl, or heterocyclic groups at this position can impact the compound's lipophilicity, cell permeability, and target-binding affinity. encyclopedia.pub
Alterations of the Thione Group: The thione group at the C-2 position is a key feature of the rhodanine scaffold. Its replacement with an oxo group to yield the corresponding thiazolidinedione analog could be explored to investigate the impact on biological activity and potential off-target effects.
These synthetic endeavors will aim to generate a library of analogs with diverse physicochemical properties, providing a rich pool of candidates for subsequent biological evaluation.
Advanced Mechanistic Studies at the Molecular Level
A comprehensive understanding of the molecular mechanisms underpinning the biological effects of this compound is paramount for its rational development. While rhodanine derivatives are known to interact with a multitude of biological targets, the specific molecular interactions of this particular compound remain largely uncharted. mdpi.combohrium.com
Future mechanistic studies should prioritize:
Target Identification and Validation: Employing advanced techniques such as affinity chromatography, proteomics, and genetic screening will be crucial to identify the primary cellular targets of this compound.
Elucidation of Binding Modes: High-resolution structural biology techniques, including X-ray crystallography and cryo-electron microscopy, can provide atomic-level details of how the compound interacts with its target proteins. This information is invaluable for understanding the basis of its activity and for guiding the design of more potent and selective inhibitors.
Investigation of Downstream Signaling Pathways: Once the primary targets are identified, detailed studies of the downstream signaling pathways affected by the compound will shed light on the cellular processes it modulates, such as cell cycle progression, apoptosis, or inflammatory responses.
Combination Therapies and Multi-Targeting Approaches
To combat the complexity of diseases like cancer and infectious diseases, combination therapies and multi-targeting agents are gaining prominence. The future development of this compound should explore these strategies to enhance efficacy and overcome potential resistance mechanisms.
Synergistic Combinations: Investigating the synergistic effects of this compound with existing therapeutic agents could lead to more effective treatment regimens. For instance, in cancer therapy, combining it with standard chemotherapeutic drugs or targeted agents could potentially lower required doses, thereby reducing toxicity.
Design of Multi-Target Ligands: The rhodanine scaffold provides an excellent platform for designing single molecules that can modulate multiple targets simultaneously. By incorporating pharmacophoric features known to interact with different biological targets, it may be possible to develop multi-target analogs of this compound with enhanced therapeutic benefits.
Development of Advanced In Vitro and Preclinical Models for Efficacy Studies
The translation of promising in vitro findings into clinical success hinges on the use of robust and predictive preclinical models. Future efficacy studies of this compound and its analogs will necessitate the use of advanced model systems that more accurately recapitulate human physiology and disease states.
| Model Type | Description | Relevance for this compound Studies |
| 3D Cell Cultures (Spheroids/Organoids) | Three-dimensional cell aggregates that better mimic the in vivo microenvironment, including cell-cell and cell-matrix interactions. researchgate.netnih.gov | Evaluation of drug penetration, efficacy, and toxicity in a more physiologically relevant context compared to traditional 2D cell cultures. |
| Patient-Derived Xenografts (PDXs) | Tumors from human patients are implanted into immunodeficient mice, preserving the heterogeneity and molecular characteristics of the original tumor. nih.gov | Assessment of anti-cancer efficacy in models that closely resemble the patient's disease, allowing for more predictive outcomes. |
| Organ-on-a-Chip Models | Microfluidic devices that recreate the key functional units of human organs, enabling the study of drug metabolism and toxicity in a controlled environment. nih.govnih.gov | Preclinical assessment of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potential organ-specific toxicities. |
The adoption of these advanced models will provide more reliable data on the efficacy and safety profile of this compound, facilitating a more informed transition to clinical trials.
Computational-Guided Drug Design and Optimization
In silico methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and optimization of lead compounds. The future development of this compound will heavily rely on computational approaches to accelerate the discovery of superior analogs.
Key computational strategies will include:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound analogs with their biological activities. These models can then be used to predict the activity of virtual compounds and prioritize their synthesis.
Molecular Docking and Dynamics Simulations: Utilizing molecular docking to predict the binding modes of the compound and its analogs within the active sites of their biological targets. Molecular dynamics simulations can further elucidate the stability of these interactions and provide insights into the dynamic behavior of the ligand-protein complex.
Virtual Screening: Employing virtual screening of large compound libraries to identify novel rhodanine-based scaffolds with the potential for improved biological activity against specific targets.
Exploration of New Application Domains Beyond Current Understanding
While the primary focus of rhodanine research has been on anticancer and antimicrobial activities, the versatile nature of this scaffold suggests that this compound and its derivatives may have therapeutic potential in other disease areas. nih.govnih.gov
Future exploratory research should investigate its utility in:
Neurodegenerative Diseases: Some heterocyclic compounds have shown promise in modulating pathways implicated in diseases like Alzheimer's and Parkinson's. Investigating the neuroprotective potential of this compound could open up new therapeutic avenues.
Inflammatory Disorders: Given the anti-inflammatory properties reported for some rhodanine derivatives, exploring the efficacy of this compound in models of chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease is a logical next step.
Viral Infections: The emergence of new viral threats necessitates the discovery of novel antiviral agents. Screening this compound and its analogs against a panel of viruses could uncover previously unknown antiviral activities. nih.gov
By venturing into these new application domains, the full therapeutic potential of the this compound scaffold can be unlocked.
Q & A
Q. What are the standard synthetic routes for 5-(p-acetamidobenzylidene)rhodanine, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation of rhodanine derivatives with substituted benzaldehyde precursors. For example, ammonium acetate in acetic acid at 80–85°C facilitates the formation of the benzylidene moiety . Modifications to the substituents on the benzaldehyde (e.g., electron-withdrawing or donating groups) influence reaction efficiency. Optimization involves adjusting solvent polarity, temperature, and catalyst selection to improve yield and purity. Parallel synthesis using ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium chloride) has also been reported to enhance reaction rates .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton environments and carbon frameworks, with distinct peaks for the rhodanine core (e.g., thiazolidinone protons at δ 3.5–4.5 ppm) and acetamido group (δ 2.1 ppm for CH) .
- Infrared (IR) Spectroscopy: Stretching vibrations for C=O (1680–1700 cm), C=S (1250–1300 cm), and N–H (3200–3300 cm) confirm functional groups .
- X-ray Crystallography: Reveals planar geometry of the benzylidene moiety and intermolecular interactions (e.g., hydrogen bonding between NH and carbonyl groups) .
Q. What preliminary biological activities have been reported for this compound?
this compound derivatives exhibit broad bioactivity:
- Antimicrobial: Inhibition of Staphylococcus aureus and Escherichia coli via interference with DNA gyrase or membrane integrity .
- Anticancer: Selective cytotoxicity against HeLa cells (IC ~10–50 µM) through apoptosis induction .
- Antioxidant: Radical scavenging via the rhodanine thione group .
Advanced Research Questions
Q. How does structural modification (e.g., substituent variation) affect bioactivity and target specificity?
- Electron-Withdrawing Groups (EWGs): Nitro or halogens at the para-position enhance antimicrobial potency by increasing electrophilicity and membrane penetration .
- Hydrophilic Moieties: Glucosylation improves water solubility and antiviral activity (e.g., inhibition of herpes simplex virus RNA synthesis) .
- Rigid vs. Flexible Linkers: Benzylidene substituents with conjugated double bonds stabilize π-stacking with biological targets (e.g., DNA gyrase) .
Table 1: Structure-Activity Relationships (SAR)
| Substituent | Activity Trend | Target | Reference |
|---|---|---|---|
| -NO (para) | ↑ Antibacterial | DNA gyrase B | |
| -Glucosyl | ↑ Antiviral | Viral RNA polymerase | |
| -I (para) | ↑ Antioxidant | Free radicals |
Q. What analytical applications exist for this compound in trace metal detection?
Rhodanine derivatives act as chelating agents for spectrophotometric determination of noble metals:
Q. How do intermolecular forces and crystal packing influence its supramolecular properties?
X-ray studies reveal:
- Hydrogen Bonding: R_2$$^2(8) motifs between NH and C=O groups stabilize dimers .
- Halogen Bonding: In iodo-substituted derivatives, C–I···S interactions enhance crystal rigidity .
- π-Stacking: Benzylidene rings stack with 3.5–4.0 Å spacing, critical for charge transport in optoelectronic applications .
Q. How can contradictions in biological activity data be resolved?
Discrepancies arise from:
- Assay Conditions: Variations in pH (e.g., thiol tautomerization at acidic pH reduces activity) .
- Cell Line Specificity: HeLa cells may show higher sensitivity due to overexpression of target proteins .
- Solubility Limits: Hydrophobic derivatives aggregate in aqueous media, reducing apparent activity . Recommendation: Standardize assays using controls like ciprofloxacin (antimicrobial) or cisplatin (anticancer) for cross-study comparisons .
Q. What computational tools predict the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT): Optimizes geometry and calculates frontier orbitals (HOMO-LUMO gaps ~3.5 eV) to predict charge transfer efficiency .
- Molecular Electrostatic Potential (MEP): Identifies nucleophilic (C=S) and electrophilic (C=O) sites for reaction planning .
- Molecular Dynamics (MD): Simulates ligand-protein binding (e.g., with DNA gyrase) to guide rational design .
Methodological Notes
- Synthesis Reproducibility: Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and purify by recrystallization (ethanol/water) .
- Data Validation: Cross-reference spectroscopic data with databases (e.g., NIST Chemistry WebBook) to confirm assignments .
- Ethical Reporting: Disclose tautomeric forms (thione vs. thiol) in bioactivity studies to avoid misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
